

Application Notes and Protocols for Cy7.5 NHS Ester Conjugates

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Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B12272092

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and use of Cy7.5 NHS (N-hydroxysuccinimide) ester for the fluorescent labeling of biomolecules. Adherence to these protocols is crucial for ensuring the stability of the dye and achieving optimal conjugation efficiency for reproducible results in research and drug development applications.

Introduction to Cy7.5 NHS Ester

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 776 nm, respectively.^{[1][2]} This spectral range is advantageous for in vivo imaging due to the low autofluorescence of biological tissues in the NIR window, allowing for deep tissue penetration.^{[3][4]} The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties for labeling primary amines (-NH₂) present on proteins (e.g., the side chain of lysine residues and the N-terminus) and other biomolecules.^{[5][6][7]} The reaction between the NHS ester and a primary amine forms a stable amide bond.^[5]

Storage and Handling of Cy7.5 NHS Ester

Proper storage and handling are critical to prevent the degradation of the **Cy7.5 NHS ester**, which is sensitive to moisture and light.

Storage of Solid Cy7.5 NHS Ester: Upon receipt, the lyophilized **Cy7.5 NHS ester** powder should be stored at -20°C in a desiccated environment.^{[2][8][9][10][11][12]} Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.^[7]

Parameter	Recommendation	Source(s)
Storage Temperature	-20°C (long-term)	^{[2][8][10][11][12]}
Protection	Protect from light and moisture (desiccate)	^{[7][8][9][11][12]}
Shelf Life (Solid)	12 to 24 months at -20°C	^{[8][9][11][12]}

Preparation and Storage of Stock Solutions: For use, the **Cy7.5 NHS ester** should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).^{[1][13][14][15]} It is crucial to use high-quality, amine-free DMF, as trace amounts of amines can react with the NHS ester.^{[13][14]}

Stock solutions in anhydrous DMSO can be stored in aliquots at -20°C for a limited time, typically up to a few weeks.^[16] Avoid repeated freeze-thaw cycles.^{[15][17][18]} Aqueous solutions of NHS esters are highly unstable due to hydrolysis and should be prepared immediately before use and not stored.^[16]

Parameter	Recommendation	Source(s)
Solvent	Anhydrous DMSO or high-quality, amine-free DMF	^{[1][13][14][15]}
Stock Solution Storage	Aliquots at -20°C for up to 2 weeks	^[16]
Aqueous Solutions	Prepare immediately before use; do not store	^[16]

Key Experimental Parameters for Conjugation

The success of the labeling reaction depends on several critical parameters, primarily the pH of the reaction buffer and the molar ratio of dye to the biomolecule.

pH of the Reaction: The reaction between an NHS ester and a primary amine is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state ($-NH_2$) to react. [6] However, at high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction. [5][6][19] The optimal pH for NHS ester coupling is a compromise, typically between pH 8.3 and 8.5. [6][13][14]

Commonly used buffers include 0.1 M sodium bicarbonate or sodium borate buffer. [6][13] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester. [5]

Hydrolysis of NHS Esters: The stability of the NHS ester in aqueous solution decreases as the pH increases.

pH	Temperature	Half-life of NHS Ester	Source(s)
7.0	0°C	4-5 hours	[5][19]
8.0	Room Temp	~1 hour	[20]
8.6	4°C	10 minutes	[5][19]
9.0	Room Temp	~110-125 minutes	[21]

Experimental Protocols

General Protocol for Protein Labeling with Cy7.5 NHS Ester

This protocol provides a general guideline for conjugating **Cy7.5 NHS ester** to a protein, such as an antibody. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **Cy7.5 NHS ester**
- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare the Protein Solution:
 - Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[\[15\]](#)[\[22\]](#) Ensure the protein solution is free of any amine-containing substances.[\[18\]](#)[\[22\]](#)
- Prepare the **Cy7.5 NHS Ester** Stock Solution:
 - Just before use, dissolve the **Cy7.5 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[\[1\]](#)[\[15\]](#)
- Calculate the Molar Ratio:
 - Determine the desired molar excess of **Cy7.5 NHS ester** to the protein. A common starting point is a 10- to 20-fold molar excess.[\[6\]](#)[\[15\]](#) This ratio may need to be optimized.
- Conjugation Reaction:
 - Slowly add the calculated volume of the **Cy7.5 NHS ester** stock solution to the protein solution while gently vortexing.[\[1\]](#)[\[15\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[\[6\]](#)[\[13\]](#)

- Quench the Reaction (Optional but Recommended):
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[\[6\]](#)
 - Incubate for 15-30 minutes at room temperature.[\[6\]](#)
- Purify the Conjugate:
 - Remove unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25 desalting column) or dialysis.[\[6\]](#)[\[13\]](#)[\[15\]](#)

Characterization of the Cy7.5-Protein Conjugate

After purification, it is important to characterize the conjugate by determining the protein concentration and the degree of labeling (DOL).

Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the maximum absorbance of Cy7.5 (approx. 750 nm, A_{max}).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{max} \times CF)] / \epsilon_{\text{protein}}$$

Where:

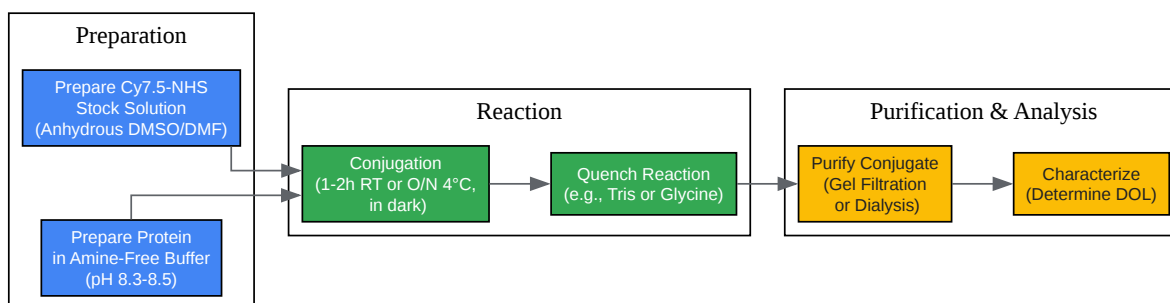
- CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:

$$\text{DOL} = A_{max} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

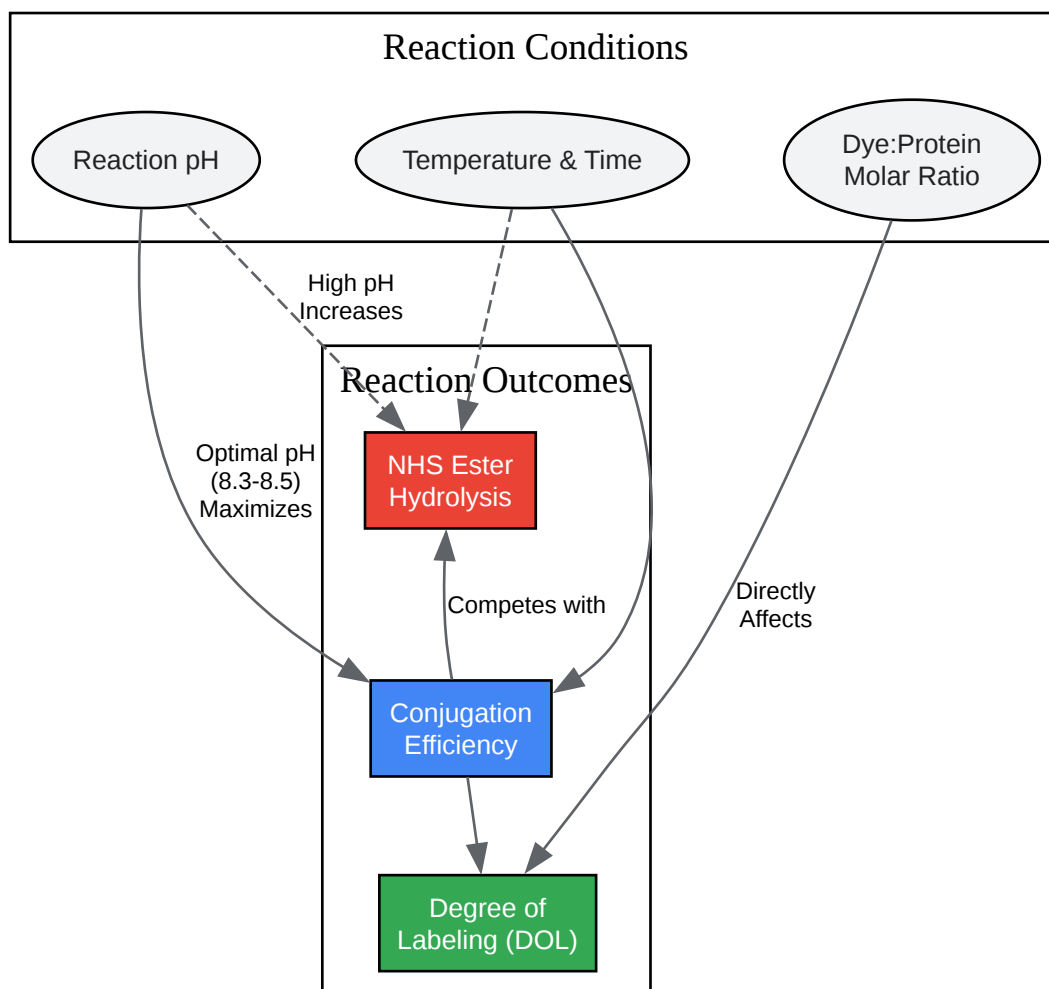
- ϵ_{dye} is the molar extinction coefficient of Cy7.5 at its A_{max} .

Experimental Workflows (Graphviz Diagrams)



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Caption: Workflow for **Cy7.5 NHS ester** conjugation to a protein.



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